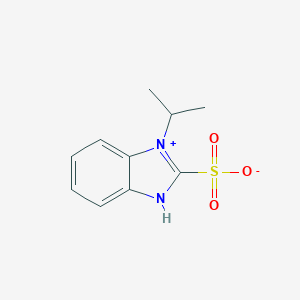

1-isopropyl-1H-benzimidazole-2-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-isopropyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic organic compound featuring a benzimidazole core substituted with an isopropyl group at the N1 position and a sulfonic acid group at the C2 position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and industrial applications. Benzimidazole derivatives are renowned for their diverse biological activities, including antitumor, antiviral, and antioxidant effects, which are heavily influenced by substituent patterns .

Méthodes De Préparation

The synthesis of 1-isopropyl-1H-benzimidazole-2-sulfonic acid typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by sulfonation. One common synthetic route includes the following steps:

Condensation Reaction: 1,2-phenylenediamine reacts with an aldehyde (such as isobutyraldehyde) under acidic conditions to form the benzimidazole core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Des Réactions Chimiques

1-Isopropyl-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

1-Isopropyl-1H-benzimidazole-2-sulfonic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-isopropyl-1H-benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

The structural and functional differences between 1-isopropyl-1H-benzimidazole-2-sulfonic acid and analogous benzimidazole sulfonic acids are critical for understanding their applications. Below is a comparative analysis supported by research findings:

Table 1: Comparative Analysis of Benzimidazole Sulfonic Acid Derivatives

Structural and Functional Insights

Ethyl and butyl analogs exhibit a balance between solubility and lipophilicity, making them versatile intermediates in antitumor agent synthesis . Phenyl-substituted derivatives like Ensulizole demonstrate shifted applications (e.g., UV protection) due to aromatic conjugation and sulfonic acid positioning at C5 .

Synthetic Pathways :

- Chlorosulfonation of benzimidazole precursors (e.g., 2-nitroaniline) followed by alkylation or arylation is a common route for introducing sulfonic acid groups .

- Substituent regiochemistry (e.g., C2 vs. C5 sulfonation) dictates reactivity and downstream functionalization .

Physicochemical Properties :

- Solubility : Ethyl derivatives (e.g., 1-ethyl-1H-benzimidazole-2-sulfonic acid) show higher aqueous solubility than bulkier isopropyl or butyl analogs, impacting formulation strategies .

- Stability : Electron-withdrawing sulfonic acid groups enhance thermal and oxidative stability, particularly in phenyl-substituted compounds used in cosmetics .

Biological and Industrial Applications: Antitumor activity is linked to alkyl chain length, with longer chains (butyl) showing enhanced interaction with hydrophobic enzyme pockets . Ensulizole’s UV absorption properties highlight the role of substituent positioning (C5 sulfonic acid) in non-pharmaceutical applications .

Activité Biologique

1-Isopropyl-1H-benzimidazole-2-sulfonic acid is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential pharmacological properties, particularly as a glutamate racemase inhibitor, which may play a significant role in various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O3S with a molecular weight of approximately 254.31 g/mol. The structure features a benzimidazole ring substituted with an isopropyl group and a sulfonic acid moiety, which enhances its solubility and reactivity in biological systems.

This compound functions primarily as an inhibitor of glutamate racemase, an enzyme crucial for the synthesis of the neurotransmitter glutamate. By inhibiting this enzyme, the compound may alter glutamate levels in the brain, potentially affecting neurological conditions and providing therapeutic benefits in disorders where glutamate dysregulation is implicated.

Antimicrobial Properties

Research indicates that compounds within the benzimidazole class, including this compound, exhibit notable antimicrobial activity. Studies have shown that derivatives can effectively combat various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, benzimidazole derivatives have been documented to possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

Other Pharmacological Effects

In addition to its antimicrobial and antiviral activities, benzimidazole derivatives have been associated with various other pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities. These effects are attributed to their ability to interact with multiple biological targets and pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 1-Methyl-1H-benzimidazole-2-sulfonic acid | C₁₁H₁₃N₂O₃S | 242.28 g/mol | Lacks isopropyl group; different solubility properties |

| 1-Ethyl-1H-benzimidazole-2-sulfonic acid | C₁₁H₁₄N₂O₃S | 242.28 g/mol | Ethyl group alters sterics and reactivity |

| 1-Isobutyl-1H-benzimidazole-2-sulfonic acid | C₁₂H₁₅N₂O₃S | 254.31 g/mol | Isobutyl group affects solubility and reactivity |

Case Studies

Several studies highlight the biological activities of benzimidazole derivatives:

- Antimicrobial Activity : A study evaluated various benzimidazole derivatives against S. aureus and E. coli, demonstrating that certain modifications enhance antibacterial potency significantly compared to standard antibiotics .

- Antiviral Properties : Research has shown that certain benzimidazole derivatives inhibit viral replication in vitro, suggesting potential for development into antiviral agents .

- Glutamate Racemase Inhibition : Specific studies have confirmed that this compound effectively inhibits glutamate racemase activity in biochemical assays, indicating its potential therapeutic applications in neurological disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-isopropyl-1H-benzimidazole-2-sulfonic acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves sulfonation of the benzimidazole core using chlorosulfonic acid under controlled temperatures (0–5°C) in an inert atmosphere. Post-sulfonation, isopropyl substitution is achieved via nucleophilic displacement or alkylation. For example, analogous compounds like 1-((dipropylamino)methyl)-2-phenyl-1H-benzimidazole-5-sulfonic acid were synthesized with yields of ~56% using Mannich reactions, highlighting the need for precise stoichiometry and pH control .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., chloroform/methanol mixtures) to improve solubility of intermediates.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR : Look for characteristic peaks in 1H NMR (e.g., δ 7.4–8.0 ppm for aromatic protons, δ 1.2–1.5 ppm for isopropyl CH3) and 13C NMR (e.g., ~143 ppm for sulfonic acid-attached carbons) .

- IR : Confirm sulfonic acid groups via S=O stretching at ~1619 cm−1 and C=N vibrations at ~1409 cm−1 .

- HPLC : Use certified reference materials (e.g., Ensulizole, a benzimidazole sulfonic acid derivative) for retention time matching and purity assessment (>98%) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Adjust pH with sodium bicarbonate to enhance aqueous solubility via salt formation.

- Stability : Store at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to bases or oxidizing agents, which may hydrolyze the sulfonic acid group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach : Use DFT calculations (e.g., B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., sulfonic acid group). Compare with analogs like 1-methyl-1H-imidazole-4-sulfonyl chloride, where sulfonyl chloride exhibits higher reactivity than sulfonic acid due to better leaving-group ability .

- Validation : Cross-check computational results with experimental kinetic data (e.g., reaction rates with amines or alcohols).

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Case Study : In a study of Mannich base derivatives, unexpected 1H NMR signals (e.g., δ 6.76 ppm for aromatic protons) were attributed to π-stacking interactions or solvent effects. Verify via variable-temperature NMR or deuterated solvent swaps .

- Advanced Tools : Employ 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, cross-peaks between isopropyl protons and adjacent carbons can confirm substitution patterns .

Q. How can the biological activity of this compound be evaluated in enzyme inhibition assays?

- Protocol :

Target Selection : Test against sulfonic acid-sensitive enzymes (e.g., carbonic anhydrase) using UV-Vis assays with 4-nitrophenyl acetate as a substrate.

IC50 Determination : Prepare compound dilutions (1 nM–100 µM) and measure residual enzyme activity.

Controls : Include reference inhibitors (e.g., acetazolamide) and validate with LC-MS to rule out compound degradation .

Q. Key Considerations

- Contradictions in Evidence : For example, sulfonic acid derivatives in show higher reactivity in sulfonyl chloride forms compared to sulfonic acids. This highlights the need for precise functional group activation in synthetic workflows.

- Safety : While direct safety data for this compound is limited, analogous sulfonic acids require handling with nitrile gloves and fume hoods due to potential irritancy .

Propriétés

IUPAC Name |

1-propan-2-ylbenzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-7H,1-2H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZNPVDVEUJQJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.